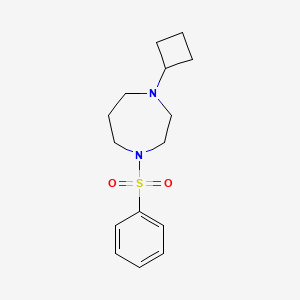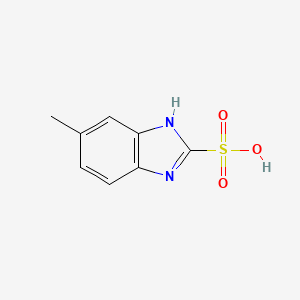
4-(3-Aminobutyl)-2-methoxyphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminobutyl)-2-methoxyphenol hydrochloride is a chemical compound that belongs to the class of phenolic compounds. It is characterized by the presence of an aminobutyl group attached to the phenol ring, along with a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 3-aminobutyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminobutyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminobutyl group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminobutyl)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, while the phenolic group can participate in redox reactions. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Aminopropyl)-2-methoxyphenol hydrochloride
- 4-(3-Aminobutyl)-2-ethoxyphenol hydrochloride
- 4-(3-Aminobutyl)-2-methoxybenzoic acid hydrochloride
Uniqueness
4-(3-Aminobutyl)-2-methoxyphenol hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.
Eigenschaften
IUPAC Name |
4-(3-aminobutyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2;/h5-8,13H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQCTGQRGPHVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)

![5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2700855.png)


![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2700862.png)
![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)
![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)

